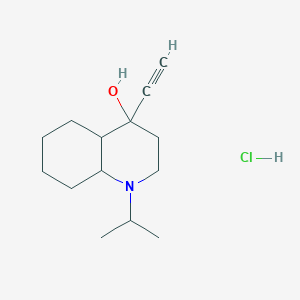![molecular formula C11H17N3O4S B12902110 ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate CAS No. 75621-70-4](/img/structure/B12902110.png)
ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate is a chemical compound with a complex structure that includes a triazine ring and a thioester linkage
Preparation Methods
The synthesis of Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate typically involves the reaction of ethyl 6-bromohexanoate with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The ester and thioester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiol.
Scientific Research Applications
Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The thioester linkage allows the compound to undergo thiol-exchange reactions, which can modify the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate can be compared with other similar compounds such as:
Ethyl (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetate: This compound has a similar triazine ring but differs in the ester linkage, affecting its reactivity and applications.
Ethyl 4-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-oxobutanoate:
Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate stands out due to its unique combination of a triazine ring and a thioester linkage, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75621-70-4 |
|---|---|
Molecular Formula |
C11H17N3O4S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate |
InChI |
InChI=1S/C11H17N3O4S/c1-2-18-8(15)6-4-3-5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17) |
InChI Key |
LIHJDVDJXPIXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


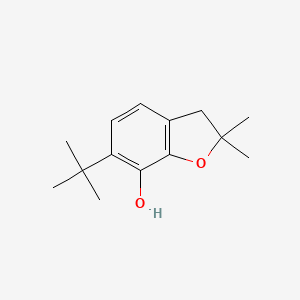
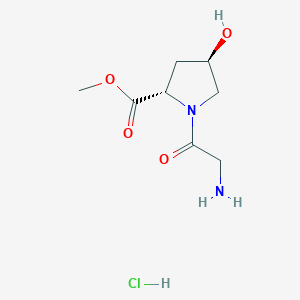

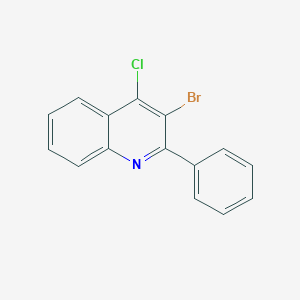
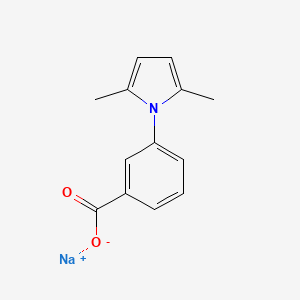
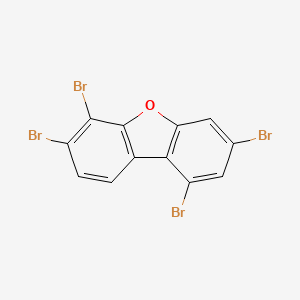
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
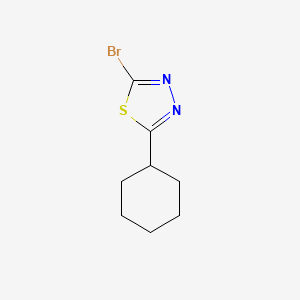

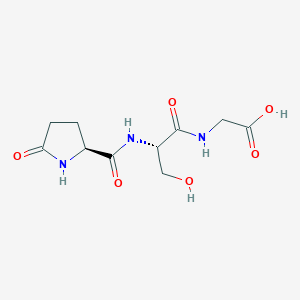
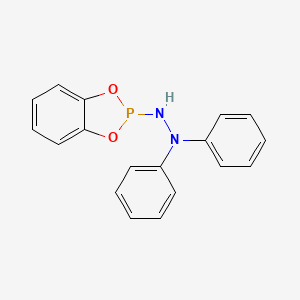
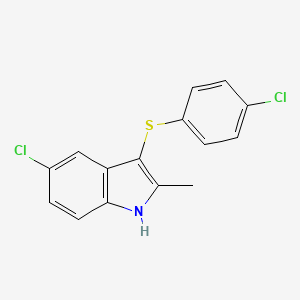
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
